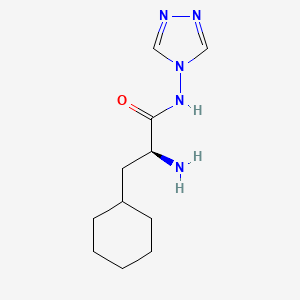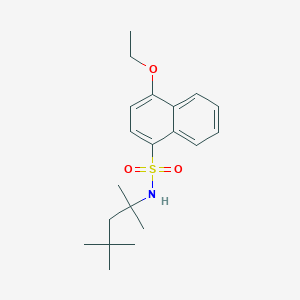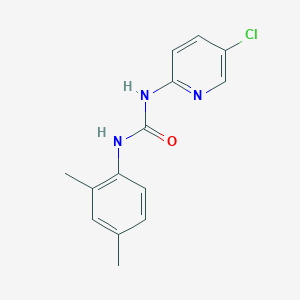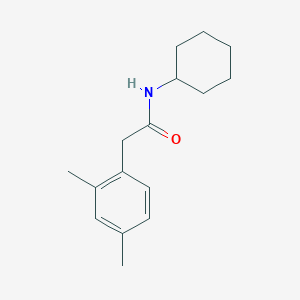
N-cyclopropyl-3-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(2-fluorophenyl)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a prodrug of the active compound vigabatrin, which is used to treat epilepsy. CPP-115 has gained attention in recent years due to its potential therapeutic applications in various neurological disorders, including addiction, anxiety, and depression.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme N-cyclopropyl-3-(2-fluorophenyl)propanamide transaminase, which is responsible for the breakdown of N-cyclopropyl-3-(2-fluorophenyl)propanamide in the brain. N-cyclopropyl-3-(2-fluorophenyl)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting N-cyclopropyl-3-(2-fluorophenyl)propanamide transaminase, CPP-115 increases the levels of N-cyclopropyl-3-(2-fluorophenyl)propanamide in the brain, which can have a calming effect and reduce the symptoms of anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclopropyl-3-(2-fluorophenyl)propanamide levels in the brain, which can have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, as well as reduce drug-seeking behavior in addiction models. CPP-115 has also been investigated for its potential use in the treatment of epilepsy, as it can increase the levels of N-cyclopropyl-3-(2-fluorophenyl)propanamide in the brain, which can reduce the frequency and severity of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-cyclopropyl-3-(2-fluorophenyl)propanamide transaminase, which makes it a useful tool for studying the role of N-cyclopropyl-3-(2-fluorophenyl)propanamide in various neurological disorders. It is also relatively easy to synthesize and has high yields, which makes it a cost-effective option for lab experiments. However, there are also limitations to using CPP-115 in lab experiments. It is a prodrug of vigabatrin, which has been associated with retinal toxicity in some patients. Therefore, caution should be taken when using CPP-115 in experiments involving the eye.
Zukünftige Richtungen
There are several future directions for research involving CPP-115. One area of interest is its potential use in the treatment of addiction. CPP-115 has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of anxiety and depression. CPP-115 has been shown to reduce anxiety and depression-like behavior in animal models, and further research is needed to determine its potential use in humans. Finally, there is also interest in developing more potent and selective inhibitors of N-cyclopropyl-3-(2-fluorophenyl)propanamide transaminase, which could have even greater therapeutic potential than CPP-115.
Synthesemethoden
The synthesis of CPP-115 involves the reaction of 3-(2-fluorophenyl)propanoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product. The synthesis of CPP-115 is relatively simple and can be performed in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase N-cyclopropyl-3-(2-fluorophenyl)propanamide levels in the brain, which can alleviate symptoms of anxiety, depression, and addiction. CPP-115 has also been investigated for its potential use in the treatment of epilepsy, as it is a prodrug of vigabatrin, which is currently used to treat this condition.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-4-2-1-3-9(11)5-8-12(15)14-10-6-7-10/h1-4,10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRREKPLXVGWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5379429.png)

![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)

![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5379509.png)

![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)